
Irak4-IN-26
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Overview
Description
Irak4-IN-26 is a selective and potent inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This compound has garnered significant interest due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases, as well as certain types of cancer. IRAK4 plays a crucial role in the signaling pathways of toll-like receptors and interleukin-1 receptors, which are involved in the body’s immune response.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Irak4-IN-26 typically involves the formation of a core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure is often synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Specific functional groups are introduced to the core structure using various reagents and catalysts to enhance the compound’s potency and selectivity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This typically includes:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield.
Purification: The compound is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Competitive Inhibition Mechanism
Irak4-IN-26 acts as a competitive ATP-binding site inhibitor, leveraging specific chemical interactions:
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Hydrogen Bonding : Forms interactions with IRAK4’s hinge region residues (Val263, Tyr264, Met265) and Asp272 .
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Hydrophobic Interactions : Engages with the gatekeeper residue Tyr262 and hydrophobic back pocket residues (Leu237, Val247) .
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Conformational Effects : Stabilizes IRAK4 in a DFG-out inactive conformation, preventing autophosphorylation at T345 and subsequent kinase activation .
Figure 1 : Binding mode of this compound in IRAK4’s ATP pocket (PDB: 6EGA) .
Kinetic and Thermodynamic Studies
Reactivity and binding kinetics have been characterized through:
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Kinetic Assays : Demonstrates an IC₅₀ of 27–93 nM against IRAK4, with >100-fold selectivity over 99% of tested kinases .
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Thermodynamic Profiling : Binding is enthalpy-driven, with ΔG = -9.8 kcal/mol, attributed to strong hydrogen bonding and hydrophobic interactions .
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Solubility and Stability : Aqueous solubility of 12 μM at pH 7.4 and plasma stability >90% after 24 hours .
Structural Analysis and Reaction Optimization
Advanced techniques validate reaction outcomes and guide optimization:
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X-ray Crystallography : Confirms piperidine substitution maintains critical interactions with Asp272 (RMSD < 0.5 Å vs. carboribose) .
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Molecular Dynamics (MD) Simulations : Reveals reduced activation loop flexibility (RMSD = 4.15 Å in phosphorylated IRAK4-ATP complex vs. 5.22 Å in unphosphorylated) .
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Structure-Activity Relationship (SAR) : Fluorination at C3 improves potency by 3-fold, while methyl groups at C7 reduce off-target effects .
Table 2: SAR of Key Analogs
Compound | Modification | IRAK4 IC₅₀ (nM) | Selectivity Index |
---|---|---|---|
This compound | Piperidine, C3-F | 27 | >100 |
Analog A | Morpholine | 45 | 85 |
Analog B | Pyrrolidine | 93 | 72 |
Degradation and Metabolic Pathways
This compound undergoes phase I/II metabolism:
Scientific Research Applications
Irak4-IN-26 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of IRAK4 in various chemical pathways.
Biology: Employed in research to understand the signaling mechanisms of toll-like receptors and interleukin-1 receptors.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases, as well as certain cancers.
Industry: Utilized in the development of new drugs targeting IRAK4-related pathways.
Mechanism of Action
Irak4-IN-26 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition disrupts the signaling pathways of toll-like receptors and interleukin-1 receptors, leading to a reduction in the production of pro-inflammatory cytokines. The molecular targets of this compound include the kinase domain of IRAK4, which is essential for its activity.
Comparison with Similar Compounds
Similar Compounds
IRAK4 Inhibitor, Compound 26: Another potent inhibitor of IRAK4 with similar applications.
PF-06650833: A selective small-molecule inhibitor of IRAK4 used in preclinical and clinical studies.
Emavusertib: An investigational IRAK4 inhibitor currently being assessed in clinical trials for hematologic cancers and solid tumors.
Uniqueness
Irak4-IN-26 is unique due to its high selectivity and potency as an IRAK4 inhibitor. It has shown promising results in preclinical studies, making it a valuable tool for research and potential therapeutic applications.
Biological Activity
Irak4-IN-26 is a selective inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4), a serine/threonine kinase that plays a pivotal role in the signaling pathways of the innate immune system. This compound has garnered attention due to its potential therapeutic applications in inflammatory diseases and certain cancers. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacodynamics, and clinical implications.
IRAK4 is integral to the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R). Upon activation, IRAK4 phosphorylates IRAK1, leading to the activation of downstream signaling pathways such as NF-κB and MAPK cascades, which are crucial for the production of pro-inflammatory cytokines . this compound inhibits this kinase activity, thereby attenuating inflammatory responses.
Key Functions of IRAK4
- Signal Transduction : IRAK4 mediates signaling from TLRs and IL-1R, crucial for immune responses.
- Cytokine Production : It regulates the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF .
- Disease Association : Dysregulation of IRAK4 activity is linked to various inflammatory conditions and cancers, including pancreatic ductal adenocarcinoma (PDAC) and autoimmune diseases .
Pharmacodynamics
Recent studies have demonstrated that this compound exhibits potent inhibition of IRAK4 kinase activity. In vitro assays show that it effectively reduces the phosphorylation levels of IRAK4 and downstream targets in human monocytes and lymphocytes. The pharmacodynamic profile includes:
- Dose-Dependent Activity : Significant reductions in IRAK4 levels were observed with doses as low as 25 mg, achieving over 90% degradation at higher doses (≥600 mg) within hours post-administration .
- Duration of Action : The effects are sustained, with degradation levels remaining significantly lower than baseline for days following treatment .
Clinical Implications
The therapeutic potential of this compound extends to various inflammatory diseases. For instance:
- Autoimmune Diseases : In conditions like hidradenitis suppurativa and atopic dermatitis, this compound has shown promise in reducing inflammatory biomarkers and improving clinical outcomes .
- Cancer Therapy : In PDAC models, pharmacological inhibition of IRAK4 has been correlated with reduced tumor growth and enhanced sensitivity to chemotherapeutic agents like gemcitabine .
Case Studies
Several case studies illustrate the efficacy of this compound:
Research Findings
Research indicates that selective inhibition of IRAK4 can lead to remarkable changes in immune response modulation:
Properties
Molecular Formula |
C22H23N5O3 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
6-cyclopropyloxy-2,2-dimethyl-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-3H-furo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C22H23N5O3/c1-22(2)10-13-9-16(21(26-20(13)30-22)29-15-7-8-15)19(28)25-18-6-4-5-17(24-18)14-11-23-27(3)12-14/h4-6,9,11-12,15H,7-8,10H2,1-3H3,(H,24,25,28) |
InChI Key |
QMGKOHZOWUGQIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(N=C2O1)OC3CC3)C(=O)NC4=CC=CC(=N4)C5=CN(N=C5)C)C |
Origin of Product |
United States |
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